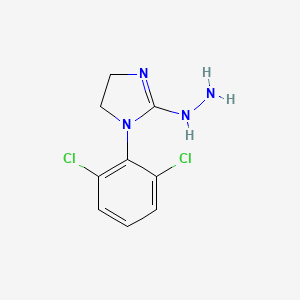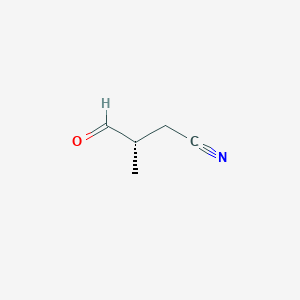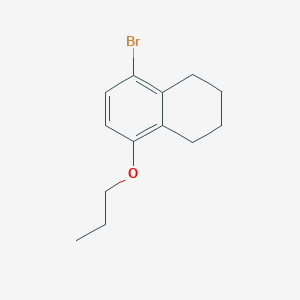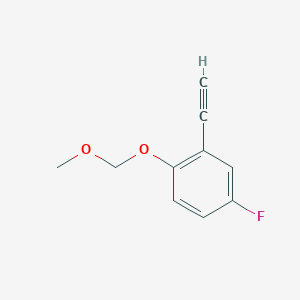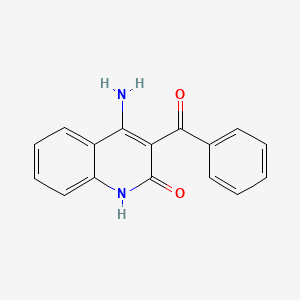![molecular formula C19H11FO3 B12532064 2-(4-Fluorophenyl)-6-hydroxy-4H-naphtho[1,2-b]pyran-4-one CAS No. 652138-40-4](/img/structure/B12532064.png)
2-(4-Fluorophenyl)-6-hydroxy-4H-naphtho[1,2-b]pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenyl)-6-hydroxy-4H-naphtho[1,2-b]pyran-4-one is a synthetic organic compound belonging to the class of naphthopyrans This compound is characterized by the presence of a fluorophenyl group and a hydroxyl group attached to a naphthopyran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-6-hydroxy-4H-naphtho[1,2-b]pyran-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with 2-hydroxy-1,4-naphthoquinone under basic conditions, followed by cyclization to form the naphthopyran core. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and reduce reaction times . Additionally, the use of continuous flow reactors can improve scalability and efficiency in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-6-hydroxy-4H-naphtho[1,2-b]pyran-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The naphthopyran core can be reduced to form dihydro derivatives.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+).
Major Products
Oxidation: Formation of 2-(4-Fluorophenyl)-6-oxo-4H-naphtho[1,2-b]pyran-4-one.
Reduction: Formation of 2-(4-Fluorophenyl)-6-hydroxy-4H-dihydronaphtho[1,2-b]pyran-4-one.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antiproliferative and anticancer activities.
Industry: Utilized in the development of photochromic materials and dyes.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-6-hydroxy-4H-naphtho[1,2-b]pyran-4-one involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative activity is mediated through the inhibition of cancer cell proliferation and induction of apoptosis . The compound may interact with protein kinases and other cellular proteins, leading to the disruption of cell signaling pathways and ultimately causing cell death.
Comparison with Similar Compounds
Similar Compounds
Benzopyran-4-one derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Isoxazole hybrids: These compounds combine the naphthopyran core with an isoxazole moiety, enhancing their biological properties.
Uniqueness
2-(4-Fluorophenyl)-6-hydroxy-4H-naphtho[1,2-b]pyran-4-one is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability. The hydroxyl group also contributes to its reactivity and potential for further functionalization.
Properties
CAS No. |
652138-40-4 |
|---|---|
Molecular Formula |
C19H11FO3 |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-6-hydroxybenzo[h]chromen-4-one |
InChI |
InChI=1S/C19H11FO3/c20-12-7-5-11(6-8-12)18-10-17(22)15-9-16(21)13-3-1-2-4-14(13)19(15)23-18/h1-10,21H |
InChI Key |
WLGHIXFAVGTVAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2OC(=CC3=O)C4=CC=C(C=C4)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


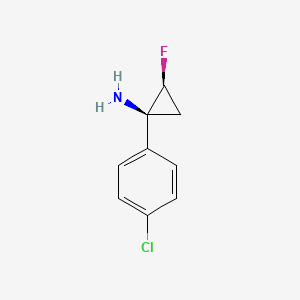
![Bis[5-(p-toluoyl)-1H-pyrrole-2-yl]methane](/img/structure/B12532001.png)

![Amino({2-[(E)-(hydrazinylmethylidene)amino]ethyl}sulfanyl)acetic acid](/img/structure/B12532025.png)
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-thienyl)-](/img/structure/B12532032.png)

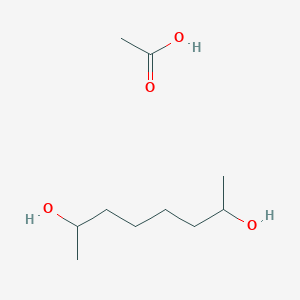
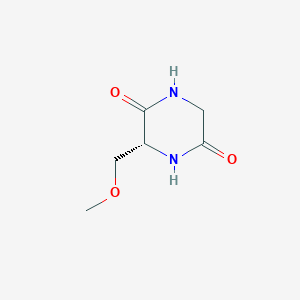
![N-(5-methyl-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B12532071.png)
